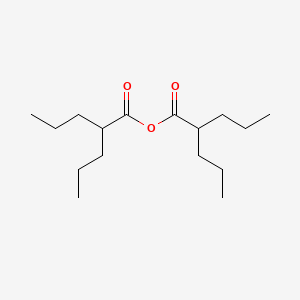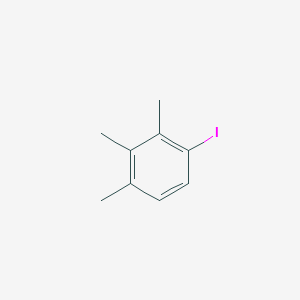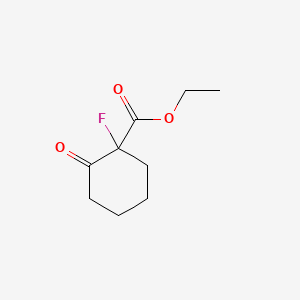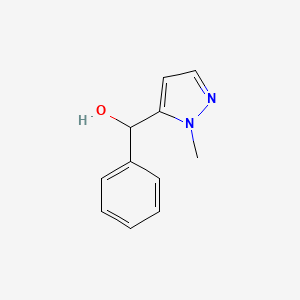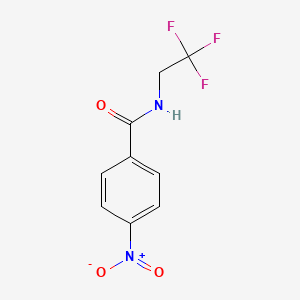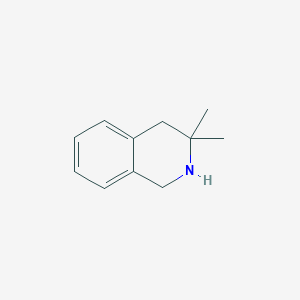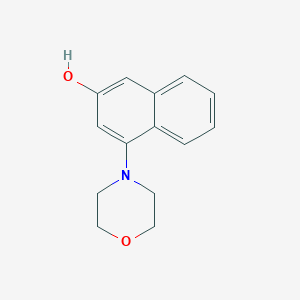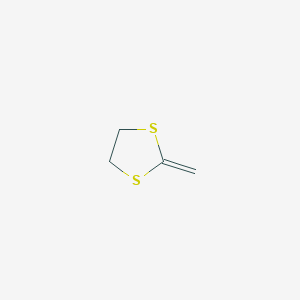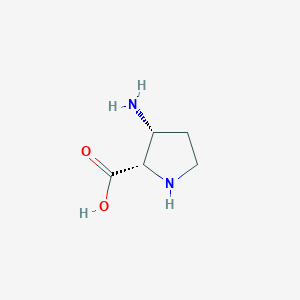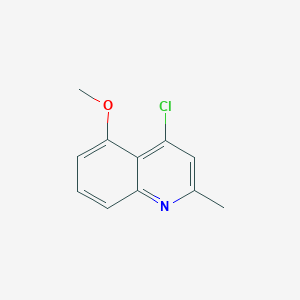
4-Chloro-5-methoxy-2-methyl-quinoline
説明
“4-Chloro-5-methoxy-2-methyl-quinoline” is a chemical compound that belongs to the quinoline family1. Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds2. They are widely recognized as 1-aza-naphthalene or benzo [b]pyridine2.
Synthesis Analysis
Quinolines can be synthesized using several traditional techniques reported in the literature. Examples of old synthetic methods include Pfitzinger, Gould–Jacob, Friedlander, Skraup, Doebner–von Miller, and Conrad–Limpach2. However, these methods often require expensive and demanding conditions, such as high temperature and the use of non-biodegradable chemical compounds2. Therefore, scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment2.Molecular Structure Analysis
The molecular structure of “4-Chloro-5-methoxy-2-methyl-quinoline” consists of a quinoline core with a chlorine atom at the 4th position, a methoxy group at the 5th position, and a methyl group at the 2nd position3.
Chemical Reactions Analysis
Quinoline is a weak tertiary base that can react with acids to produce salts2. Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes2.
Physical And Chemical Properties Analysis
“4-Chloro-5-methoxy-2-methyl-quinoline” is a white solid with a molecular weight of 207.663. Its IUPAC name is 4-chloro-5-methoxy-2-methylquinoline3.科学的研究の応用
Synthesis and Optical Properties
- Synthesis of Aluminum and Zinc Complexes: A study by Barberis & Mikroyannidis (2006) found that 4-methyl(methoxy or chloro)benzaldehyde reacted with 2-methyl-8-quinolinol to produce aluminum and zinc complexes. These complexes showed improved thermal stability and processability, emitting blue-green light in solutions.
Biochemical Applications
- Antituberculosis Agents: A study by Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, showing significant antituberculosis activity. The presence of a chloro, methyl, or methoxy group was found to reduce the MIC and IC(50) values.
- Inhibition of Src Kinase Activity: Research by Boschelli et al. (2003) indicated that 4-(2,4-Dichloro-5-methoxy)anilino-5,10-dihydropyrimido[4,5-b]quinolines are potent inhibitors of Src kinase activity in cellular environments.
Chemical Analysis and Synthesis
- Spectrophotometric Studies of Chloroquine Interaction: A study by Cohen & Yielding (1965) explored the interaction of chloroquine, a 4-aminoquinoline, with deoxyribonucleic acid (DNA), suggesting its potential use in studying DNA-dependent cellular processes.
- Synthesis of Substituted Quinolines: Khodair et al. (1999) synthesized various quinoline derivatives, including 4-chloro-2-methyl-3-nitroquinolines, for potential applications in chemotherapy.
Environmental and Material Applications
- Reduction of Nitroarenes and Azaaromatic Compounds: Research by Watanabe et al. (1984) demonstrated the use of ruthenium-catalyzed reduction in converting various nitroarenes, including chloro and methoxy substituents, into aminoarenes and hydrogenated heterocyclic compounds.
- Optical Properties in Material Sciences: The synthesis of aluminum and zinc quinolates with modified optical properties, as detailed in the study by Barberis & Mikroyannidis (2006), indicates potential applications in material sciences, particularly in the development of light-emitting compounds.
Safety And Hazards
将来の方向性
Quinolines have a wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry2. Therefore, the development of new and innovative techniques for the synthesis of quinolines and their derivatives is a promising area of research2.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature.
特性
IUPAC Name |
4-chloro-5-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-8(12)11-9(13-7)4-3-5-10(11)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYODCSNXOVWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445028 | |
| Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-methyl-quinoline | |
CAS RN |
59611-54-0 | |
| Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



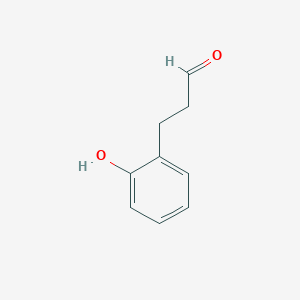
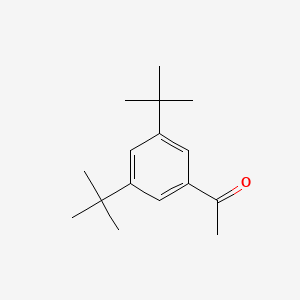
![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)
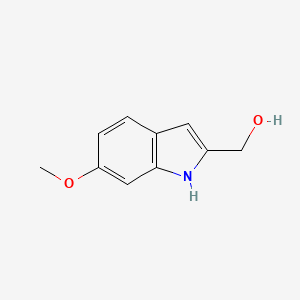
![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)
